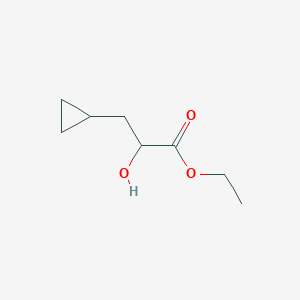
Ethyl 3-cyclopropyl-2-hydroxy-propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyclopropyl-2-hydroxy-propanoate is an organic compound with the molecular formula C8H14O3 It is a derivative of propanoic acid, featuring a cyclopropyl group and a hydroxy group attached to the propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclopropyl-2-hydroxypropanoate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl 3-bromo-2-hydroxypropanoate with cyclopropylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of ethyl 3-cyclopropyl-2-hydroxypropanoate may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopropyl-2-hydroxy-propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-cyclopropyl-2-oxopropanoate.
Reduction: The compound can be reduced to form ethyl 3-cyclopropyl-2-hydroxypropanoate, where the carbonyl group is reduced back to a hydroxy group.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ethyl 3-cyclopropyl-2-oxopropanoate.
Reduction: this compound.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Ethyl 3-cyclopropyl-2-hydroxy-propanoate serves as a crucial building block in the synthesis of biologically active compounds. Its unique structure allows it to be an intermediate in the development of pharmaceuticals targeting various diseases, including neurological disorders. The compound's reactivity can be leveraged to create derivatives with enhanced bioactivity and selectivity against specific biological targets.
Case Study: Antiviral Agents
Research has indicated that compounds similar to this compound have been explored for their potential as inhibitors of viral enzymes, such as those involved in the replication of SARS-CoV-2. For instance, diastereomeric resolutions of related compounds yielded potent inhibitors with low effective concentrations, showcasing the potential for developing antiviral therapies .
Organic Synthesis
Synthetic Applications
In organic synthesis, this compound is utilized as a versatile reagent for creating cyclopropane-containing compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways aimed at generating complex molecular architectures.
Table: Synthetic Transformations Involving this compound
| Transformation Type | Reagents Used | Outcome |
|---|---|---|
| Oxidation | Potassium permanganate | Formation of ketones or aldehydes |
| Reduction | Sodium borohydride | Conversion to alcohols |
| Esterification | Acid chlorides | Synthesis of esters with varied functionalities |
Agricultural Chemistry
Agrochemical Development
The compound's structural features make it suitable for formulating agrochemicals, including pesticides and herbicides. Research indicates that derivatives of this compound can enhance the efficacy of agricultural products while minimizing environmental impact .
Biochemical Research
Enzyme Inhibition Studies
this compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies on related compounds have shown significant inhibition against methionine aminopeptidases from various pathogens, indicating its role in developing new antimicrobial agents .
Material Science
Polymer Synthesis
The unique properties of this compound allow it to be used in creating novel materials, such as polymers and coatings. These materials can possess enhanced durability and chemical resistance, making them suitable for industrial applications .
Mechanism of Action
The mechanism of action of ethyl 3-cyclopropyl-2-hydroxypropanoate involves its interaction with specific molecular targets. The cyclopropyl group imposes conformational rigidity on the molecule, which can influence its binding to enzymes or receptors. The hydroxy group can participate in hydrogen bonding, further stabilizing interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Ethyl 3-cyclopropyl-2-hydroxy-propanoate can be compared with other similar compounds such as:
Ethyl 3-hydroxypropanoate: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Cyclopropylcarbinol: Contains a cyclopropyl group but lacks the ester functionality.
Cyclopropylmethyl ketone: Contains a cyclopropyl group and a carbonyl group but lacks the ester functionality.
The presence of the cyclopropyl group in ethyl 3-cyclopropyl-2-hydroxypropanoate imparts unique structural and chemical properties, making it distinct from these similar compounds.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl 3-cyclopropyl-2-hydroxypropanoate |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)7(9)5-6-3-4-6/h6-7,9H,2-5H2,1H3 |
InChI Key |
CTQKNWITPRXDHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1CC1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













